molecular formula C21H19NO4S2 B12014308 (E)-3-(5-(2-(4-methylbenzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

(E)-3-(5-(2-(4-methylbenzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B12014308
M. Wt: 413.5 g/mol
InChI Key: WSADNYYSESYYNB-LDADJPATSA-N
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Description

3-((5E)-5-{2-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is a complex organic compound with the molecular formula C21H19NO4S2 It is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5E)-5-{2-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves the condensation of a thiazolidinone derivative with an aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-((5E)-5-{2-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: The compound’s thiazolidinone core is of interest for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-((5E)-5-{2-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5E)-5-{3-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID
  • 3-((5E)-5-{4-[(4-CHLOROBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID
  • ((5E)-5-{3-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL) (PHENYL)ACETIC ACID

Uniqueness

The uniqueness of 3-((5E)-5-{2-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID lies in its specific substitution pattern on the aromatic rings and the thiazolidinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H19NO4S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(5E)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C21H19NO4S2/c1-14-6-8-15(9-7-14)13-26-17-5-3-2-4-16(17)12-18-20(25)22(21(27)28-18)11-10-19(23)24/h2-9,12H,10-11,13H2,1H3,(H,23,24)/b18-12+

InChI Key

WSADNYYSESYYNB-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O

Origin of Product

United States

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